REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([C:9]([F:10])([F:11])[F:12])[c:5]([NH2:6])[cH:7][cH:8]1.[Cl:13][C:14](=[O:15])[O:16][CH2:17][CH3:18].[ClH:20].[OH2:19].[cH:21]1[cH:22][cH:23][n:24][cH:25][cH:26]1>>[Br:1][c:2]1[cH:3][c:4]([C:9]([F:10])([F:11])[F:12])[c:5]([NH:6][C:14](=[O:15])[O:16][CH2:17][CH3:18])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Br)cc1C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
|
|
Type
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product
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Smiles
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CCOC(=O)Nc1ccc(Br)cc1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |